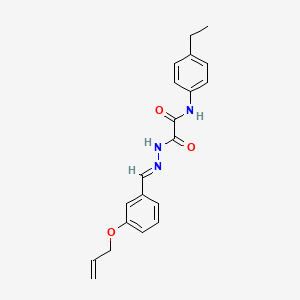
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-éthylphényl)-2-oxoacétamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un groupe allyloxy, une partie benzylidène et une liaison hydrazino, ce qui en fait un sujet intéressant pour les études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-éthylphényl)-2-oxoacétamide implique généralement plusieurs étapes, à partir de cétones et d'aldéhydes aromatiques disponibles dans le commerceLes réactifs courants utilisés dans ces réactions comprennent l'hexaméthyldisilazane (HMDS) comme source d'azote et divers acides de Lewis pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-éthylphényl)-2-oxoacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les groupes allyloxy et benzylidène peuvent participer à des réactions de substitution, souvent facilitées par des catalyseurs ou des conditions de réaction spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des catalyseurs tels que le palladium sur carbone pour les réactions d'hydrogénation. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones correspondants, tandis que la réduction pourrait produire des alcools ou des amines. Les réactions de substitution peuvent conduire à divers dérivés substitués, en fonction de la nature du substituant introduit.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes ou comme réactif en synthèse organique.
Biologie : Ce composé peut avoir un potentiel en tant que sonde biochimique ou comme précurseur de molécules biologiquement actives.
Médecine : La recherche sur ses propriétés pharmacologiques pourrait révéler des applications thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la production de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-éthylphényl)-2-oxoacétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes allyloxy et benzylidène peuvent faciliter la liaison aux protéines ou enzymes cibles, tandis que la liaison hydrazino pourrait participer à des réactions redox ou former des liaisons covalentes avec des molécules biologiques. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The allyloxy and benzylidene groups may facilitate binding to target proteins or enzymes, while the hydrazino linkage could participate in redox reactions or form covalent bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-[4-(Allyloxy)benzoyl]-5-(4-éthylphényl)-3-hydroxy-1-(3-méthoxypropyl)-1,5-dihydro-2H-pyrrol-2-one : Ce composé partage les groupes allyloxy et éthylphényl, mais diffère dans la structure centrale, qui est une pyrrol-2-one au lieu d'un acétamide.
4-[4-(Allyloxy)benzoyl]-5-(4-éthylphényl)-3-hydroxy-1-(2-méthoxyéthyl)-1,5-dihydro-2H-pyrrol-2-one : Semblable au composé précédent, celui-ci présente également les groupes allyloxy et éthylphényl, mais avec un substituant différent sur le noyau pyrrol-2-one.
Unicité
L'unicité du 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-éthylphényl)-2-oxoacétamide réside dans sa combinaison spécifique de groupes fonctionnels et dans la liaison hydrazino, qui confère une réactivité chimique et une activité biologique potentielle distinctes par rapport aux composés similaires.
Propriétés
Numéro CAS |
769144-16-3 |
|---|---|
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-12-26-18-7-5-6-16(13-18)14-21-23-20(25)19(24)22-17-10-8-15(4-2)9-11-17/h3,5-11,13-14H,1,4,12H2,2H3,(H,22,24)(H,23,25)/b21-14+ |
Clé InChI |
KKZFKWOVKRMFNS-KGENOOAVSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


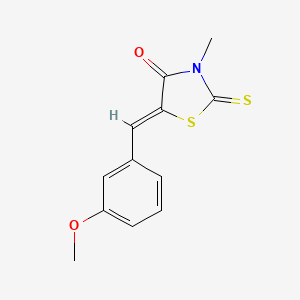
![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)
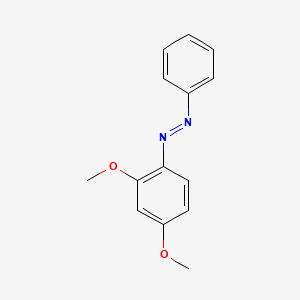
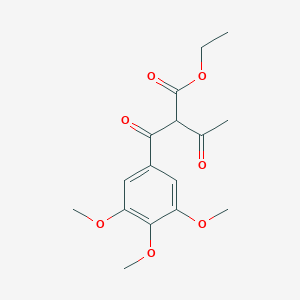
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
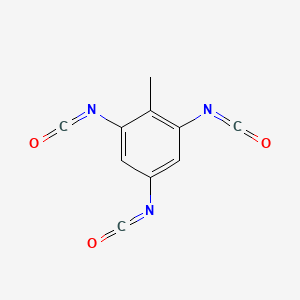
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)

